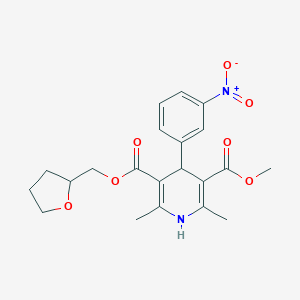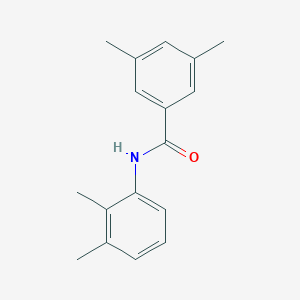![molecular formula C13H14ClNO3 B184427 1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 416899-96-2](/img/structure/B184427.png)
1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione, commonly known as Etomidate, is a short-acting intravenous anesthetic agent that is used for induction of anesthesia and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, and it was approved for clinical use in the United States in 1974. Etomidate is widely used in clinical practice due to its rapid onset of action, short duration of action, and minimal respiratory depression.
Wirkmechanismus
Etomidate enhances the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA. When GABA binds to the receptor, the receptor opens a chloride ion channel, which leads to hyperpolarization of the neuron and inhibition of neurotransmitter release. Etomidate enhances the activity of GABA-A receptors by increasing the frequency of channel opening, which leads to enhanced inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. The drug causes sedation, amnesia, and loss of consciousness by enhancing the activity of GABA-A receptors in the central nervous system. Etomidate also has a number of cardiovascular effects, including a decrease in blood pressure and heart rate. The drug also has respiratory depressant effects, but these effects are minimal compared to other anesthetic agents.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has a number of advantages and limitations for lab experiments. The drug has a rapid onset of action and short duration of action, which makes it ideal for studying the acute effects of GABA-A receptor activation. However, the drug has a number of limitations, including its low solubility in water and its potential for causing seizures at high doses.
Zukünftige Richtungen
There are a number of future directions for research on Etomidate. One area of research is the development of new GABA-A receptor modulators that have fewer side effects than Etomidate. Another area of research is the use of Etomidate as a tool to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety. Finally, there is a need for more research on the long-term effects of Etomidate on the central nervous system.
Synthesemethoden
Etomidate is synthesized by the condensation reaction of 2-ethyl-1,3-hexanediol with 2-chloroethyl isocyanate, followed by the reaction with acetic anhydride and sodium acetate. The resulting product is then treated with sodium hydroxide to form the final product, Etomidate.
Wissenschaftliche Forschungsanwendungen
Etomidate is widely used in scientific research as a tool to study the function of GABA-A receptors in the central nervous system. GABA-A receptors are the primary targets of Etomidate, and the drug binds to a specific site on the receptor to enhance the activity of the receptor. Etomidate has been used to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety.
Eigenschaften
CAS-Nummer |
416899-96-2 |
|---|---|
Produktname |
1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione |
Molekularformel |
C13H14ClNO3 |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)ethyl]-5-methylindole-2,3-dione |
InChI |
InChI=1S/C13H14ClNO3/c1-9-2-3-11-10(8-9)12(16)13(17)15(11)5-7-18-6-4-14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
JSFVDXGUSNCYQL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



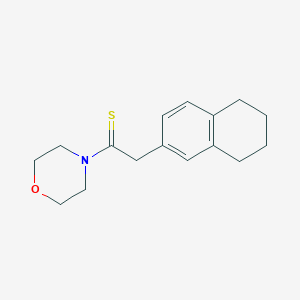
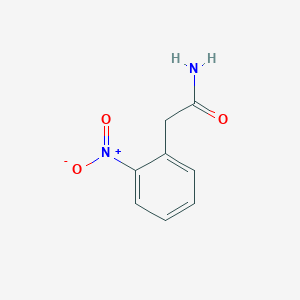

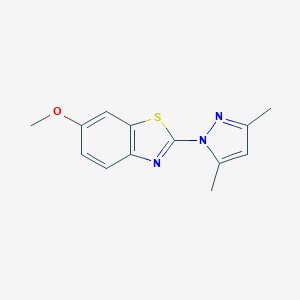

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
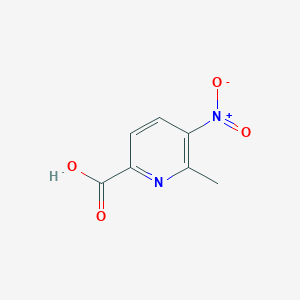

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
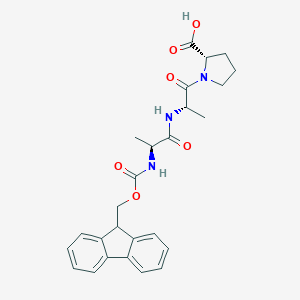
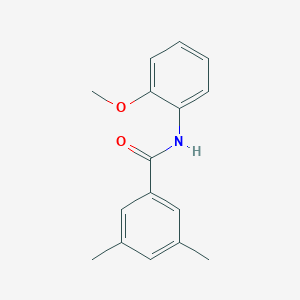
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
